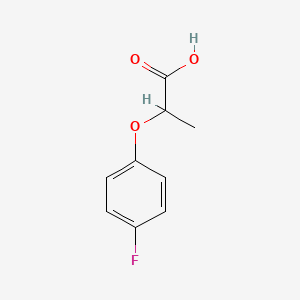

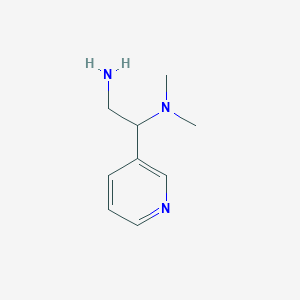

![molecular formula C12H5F3N4 B1334526 Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- CAS No. 113710-34-2](/img/structure/B1334526.png)

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups involved the reaction of the relevant 2-bromo-9,10-arylanthracene precursor with 3-trifluoromethylphenylboronic acid, Pd(PPh3)4, and K2CO3 in a solvent mixture of toluene/H2O/ethanol . Another study reported the asymmetric preparation of ®-1-[3-(trifluoromethyl)phenyl]ethanol using recombinant E. coli whole cells .

Chemical Reactions Analysis

The chemical reactions involving “Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-” or similar compounds have been studied. For example, amino-functionalized model surfaces were derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate . Another study reported the electroluminescence properties of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-” can be inferred from similar compounds. For instance, trifluoromethyl probes are preferred for 19F NMR studies of proteins due to their three-fold amplification in the signal-to-noise ratio resulting from three equivalent nuclei .

科学研究应用

Peptide Photoaffinity Reagents : A study by Shih and Bayley (1985) discusses the preparation and potential uses of 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine. This compound could be a valuable building block for peptide photoaffinity reagents, offering significant advantages in biochemical studies (Shih & Bayley, 1985).

Synthesis of Tetrahydroisoquinolines : Research by Craig, Daniels, and Mackenzie (1992) demonstrated a method for synthesizing tetrahydroisoquinolines, using a similar compound. These findings could have implications for the development of new pharmaceuticals (Craig, Daniels, & Mackenzie, 1992).

Nonlinear Optical Limiting in Thiophene Dyes : A study by Anandan et al. (2018) explored the use of related thiophene dyes in optoelectronic devices. These dyes, including derivatives of the compound , showed promising results in protecting human eyes and optical sensors (Anandan et al., 2018).

Inhibitors of Human Leukocyte Elastase : Bernstein et al. (1995) developed potent inhibitors of human leukocyte elastase, using a trifluoromethyl ketone-based series that included the 3-amino substituent of the compound . These inhibitors showed potential in treating lung damage (Bernstein et al., 1995).

Air-Persistent Monomeric (Amino)(Carboxy) Radicals : A research by Mahoney et al. (2015) synthesized monomeric (amino)(carboxy) radicals featuring similar structures. These compounds showed unexpected stability in air, which could be significant for various chemical applications (Mahoney et al., 2015).

Two-Photon Cellular Imaging : Zhu et al. (2013) used a similar compound in the development of fluorescent nanoparticles for cellular imaging, demonstrating their potential in bio-molecule/drug delivery and fluorescence imaging (Zhu et al., 2013).

Non-Linear Optical Effects in Organic Luminogens : A study by Qian et al. (2015) showed that a related compound exhibited unique aggregation-induced emission characteristics and could be used in advanced materials for optical imaging (Qian et al., 2015).

Bioreduction in Pharmaceutical Synthesis : Yu et al. (2018) discovered an enzyme from Burkholderia cenocepacia that showed potential in the bioreduction of a compound similar to Ethenetricarbonitrile. This enzyme could be useful in synthesizing chiral alcohols for pharmaceutical applications (Yu et al., 2018).

安全和危害

未来方向

属性

IUPAC Name |

2-[3-(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F3N4/c13-12(14,15)9-2-1-3-10(4-9)19-11(7-18)8(5-16)6-17/h1-4,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPLAKMRDIMLGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=C(C#N)C#N)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399045 |

Source

|

| Record name | Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |

CAS RN |

113710-34-2 |

Source

|

| Record name | Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

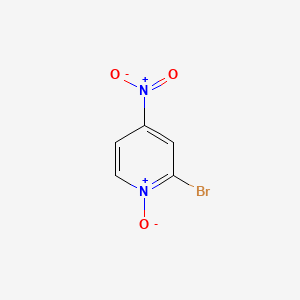

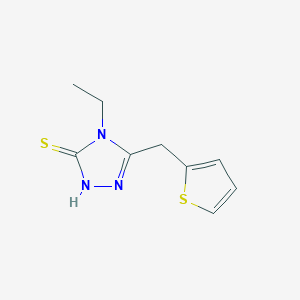

![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)

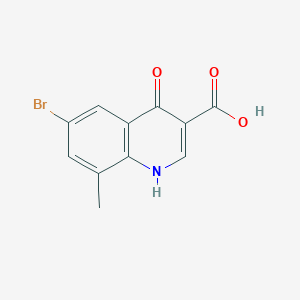

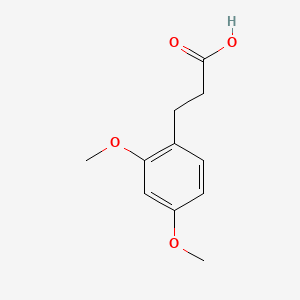

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)

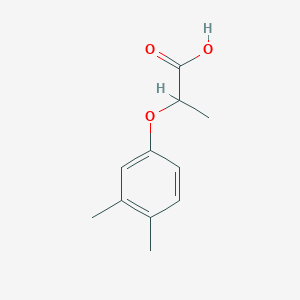

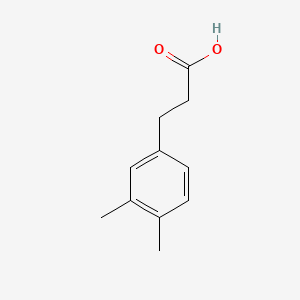

![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)

![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)